molecular formula C15H14INO B6111671 N-(2-ethylphenyl)-4-iodobenzamide

N-(2-ethylphenyl)-4-iodobenzamide

Cat. No.: B6111671
M. Wt: 351.18 g/mol
InChI Key: NIBNAUQLFFSQMC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-iodobenzamide is a synthetic organic compound belonging to the class of N-substituted benzamides. This chemical structure features a benzamide core functionalized with an iodine atom at the para-position of the phenyl ring and a 2-ethylphenyl group on the nitrogen atom. The iodine atom makes it a valuable intermediate in various synthetic pathways, including metal-catalyzed cross-coupling reactions like Suzuki or Heck reactions, which are fundamental in medicinal chemistry and materials science for constructing complex molecules . Compounds within this chemical family are frequently investigated as potential building blocks for the development of pharmacologically active molecules . Similar N-substituted benzamides and iodobenzamides have been extensively studied in scientific research for their potential to interact with biological targets. For instance, related structures have been explored as ligands for neurotransmitter receptors, highlighting the research value of this chemical class in neuropharmacology and the development of radiologands for imaging . The mechanism of action for research compounds in this family often involves high-affinity interactions with specific enzymes or receptor proteins, potentially modulating their activity . This product is distributed for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBNAUQLFFSQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Ethylphenyl 4 Iodobenzamide

Direct Synthetic Routes to N-(2-ethylphenyl)-4-iodobenzamide

The most straightforward methods for preparing this compound involve the direct formation of the benzamide (B126) linkage or the specific placement of the iodine atom onto a pre-existing benzanilide (B160483) structure.

Introduction of the Iodine Moiety

The iodine atom can be introduced either onto a pre-formed N-(2-ethylphenyl)benzamide molecule or by using an iodinated precursor in the synthesis.

Direct iodination of N-(2-ethylphenyl)benzamide would require methods that selectively target the para-position of the benzoyl group. Electrophilic aromatic substitution reactions using an iodine source and an activating agent could achieve this. However, controlling the regioselectivity to exclusively obtain the 4-iodo isomer can be challenging.

A more common and controlled approach is to use a pre-halogenated starting material. For instance, the synthesis can start with 4-iodobenzoic acid, which already contains the iodine atom at the desired position. mdpi.com This ensures that the final product, this compound, has the correct isomeric form.

Another precursor-based strategy involves the use of a different halogen, such as bromine, which can then be exchanged for iodine. For example, a similar compound, [125I]N-(2-aminoethyl)-4-iodobenzamide, was synthesized via nucleophilic exchange of a brominated precursor. nih.gov This method is particularly useful for introducing radioactive isotopes of iodine.

Incorporation of the 2-ethylphenyl Group

The primary and most direct method for the synthesis of this compound involves the acylation of 2-ethylaniline (B167055) with a reactive derivative of 4-iodobenzoic acid, typically 4-iodobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

Alternatively, modern cross-coupling methods such as the Buchwald-Hartwig amination could be envisioned. wikipedia.org This would involve the palladium-catalyzed reaction between 4-iodobenzamide (B1293542) and an ethylating agent targeting the aromatic ring of a generic N-phenyl precursor, though this is a less common approach for this specific transformation. The more conventional Buchwald-Hartwig approach would involve coupling 2-ethylaniline with 4-iodobenzoyl chloride or 4-iodobenzoic acid itself, under palladium catalysis. organic-chemistry.org

Table 1: Proposed Synthesis of this compound via Acylation

Reactant 1Reactant 2ProductReaction Type
2-Ethylaniline4-Iodobenzoyl chlorideThis compoundAcylation (Schotten-Baumann)

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key areas of optimization include the choice of catalyst and ligands, solvent, and temperature, as well as the adoption of green chemistry principles.

For syntheses employing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount. While a direct acylation with 4-iodobenzoyl chloride may not require a metal catalyst, the coupling of 2-ethylaniline with 4-iodobenzoic acid would. The steric hindrance from the ortho-ethyl group on the aniline (B41778) and the electronic properties of the iodo-substituent on the benzoic acid derivative influence the reaction's efficiency.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com For the coupling of an ortho-substituted aniline like 2-ethylaniline, ligands with significant steric bulk, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been shown to be effective in similar systems. youtube.com The development of bidentate phosphine ligands like BINAP and DPPF has also been a significant advancement, particularly for coupling primary amines with aryl iodides. wikipedia.org

Table 2: Common Palladium Catalysts and Ligands for N-Aryl Amide Synthesis

Palladium PrecursorLigandTypical SubstratesPotential Application
Pd(OAc)₂XPhosAryl halides and primary/secondary aminesHigh efficiency for sterically hindered anilines
Pd₂(dba)₃SPhosAryl halides and primary/secondary aminesBroad substrate scope
[Pd(allyl)Cl]₂BrettPhosAryl chlorides and primary aminesGood for challenging substrates
Pd(OAc)₂BINAPAryl iodides/triflates and primary aminesHigh yields and reaction rates wikipedia.org

The choice of solvent and reaction temperature can significantly impact the yield and reaction time. For traditional acylation reactions, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used at room temperature.

In palladium-catalyzed reactions, polar aprotic solvents like toluene, dioxane, or N,N-dimethylformamide (DMF) are frequently employed. The temperature is often elevated to facilitate the reaction, typically in the range of 80-120 °C. However, higher temperatures can sometimes lead to side reactions or degradation of the reactants and products. researchgate.net Optimization studies for similar N-aryl amide syntheses have shown that a careful balance of these parameters is necessary to achieve the desired outcome. For instance, in some cases, lower temperatures can minimize unwanted side reactions, thereby increasing the selectivity for the desired product.

Derivatization and Analog Synthesis from this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of analogs with varied electronic and steric properties.

The N-phenyl ring (the 2-ethylphenyl group) can be modified to explore structure-activity relationships. While the amide group is deactivating, directed C-H functionalization offers a modern and powerful tool for regioselective derivatization. diva-portal.org Palladium-catalyzed C-H activation can enable the introduction of various functional groups at the ortho position to the amide nitrogen. researchgate.netnih.gov

Furthermore, variations can be introduced by starting with different ortho-substituted anilines in the initial synthesis. This allows for the exploration of a wide range of steric and electronic effects on the N-phenyl ring. rsc.org For example, replacing the ethyl group with other alkyl groups of varying sizes or with electron-donating or electron-withdrawing groups can provide valuable insights into the molecule's properties.

Table 3: Potential Derivatives of this compound with Modifications on the N-Phenyl Ring

Derivative NameModification on N-Phenyl RingPotential Synthetic Approach
N-(2,6-diethylphenyl)-4-iodobenzamideAdditional ethyl group at the 6-positionAcylation of 2,6-diethylaniline
N-(2-ethyl-4-methoxyphenyl)-4-iodobenzamideMethoxy group at the 4-positionAcylation of 2-ethyl-4-methoxyaniline
N-(2-ethyl-5-nitrophenyl)-4-iodobenzamideNitro group at the 5-positionAcylation of 2-ethyl-5-nitroaniline
N-(2-vinylphenyl)-4-iodobenzamideVinyl group instead of ethylAcylation of 2-vinylaniline

Substituent Effects on the N-ethylphenyl Moiety

The electronic and steric properties of the N-(2-ethylphenyl) group can significantly influence the reactivity and biological activity of the entire molecule. The introduction of additional substituents onto this phenyl ring can modulate these properties in a predictable manner.

The ortho-ethyl group itself imparts a degree of steric hindrance around the amide nitrogen. This can affect the conformation of the molecule and potentially influence its binding to biological targets. The introduction of further substituents on the N-ethylphenyl ring can either enhance or mitigate these steric effects. For instance, adding a second substituent ortho to the amino group, such as in a 2,6-diethylphenyl analogue, would further restrict rotation around the N-aryl bond. Studies on related aromatic amines have shown that such ortho-alkylation can have a profound impact on the molecule's biological properties, in some cases reducing mutagenicity by sterically hindering metabolic activation. nih.gov

The electronic nature of substituents on the N-phenyl ring also plays a crucial role. Electron-donating groups (EDGs) would increase the electron density on the phenyl ring and the amide nitrogen, potentially affecting its hydrogen bonding capabilities and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density. In studies of analogous N-aryl benzamides, the introduction of electron-withdrawing groups on the N-phenyl ring has been shown to modulate biological activity. nih.govresearchgate.net

The following table illustrates the potential impact of various substituents on the N-ethylphenyl moiety, based on established principles of physical organic chemistry and findings from related classes of compounds.

Substituent PositionSubstituent TypePredicted Effect on N-ethylphenyl MoietyRationale
4-positionElectron-Donating (e.g., -OCH₃)Increased electron density, potential for altered hydrogen bondingResonance and inductive effects
4-positionElectron-Withdrawing (e.g., -NO₂)Decreased electron density, potential for altered hydrogen bondingResonance and inductive effects
6-positionAlkyl (e.g., -CH₃)Increased steric hindrance, restricted N-aryl bond rotationSteric bulk adjacent to the amide linkage
3-positionHalogen (e.g., -Cl)Inductive electron withdrawal, minor steric effectInductive effect of the halogen

This table is illustrative and based on general chemical principles, as specific data for this compound is not available.

Exploration of Linker Modifications around the Amide Bond

The amide bond is a critical and highly stable functional group in many biologically active molecules. nih.gov However, its properties can be fine-tuned, or it can be replaced with bioisosteres to improve metabolic stability, alter conformational preferences, or explore new interactions with biological targets. nih.gov

N-Alkylation and N-Arylation: The hydrogen on the amide nitrogen can be replaced with an alkyl or aryl group. This transformation would eliminate the hydrogen bond donor capability of the amide and introduce additional steric bulk, which could significantly alter its biological activity profile.

Amide Bond Isosteres: In medicinal chemistry, it is common to replace the amide bond with other functional groups that mimic its size, shape, and electronic properties. This can lead to compounds with improved pharmacokinetic properties. Examples of amide bond isosteres include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capacity of the linker.

Triazoles: 1,2,3-triazoles can act as effective bioisosteric replacements for amide groups, often synthesized via "click chemistry". nih.gov

Esters and Reverse Amides: While having different electronic properties, these can be explored as alternative linkers.

Homologation: The length of the linker can be extended by inserting methylene (B1212753) groups between the aromatic rings and the amide functionality. This would alter the distance and relative orientation of the two aromatic moieties, which is often a critical parameter for biological activity.

The following table provides examples of potential linker modifications for the this compound scaffold and the rationale for their exploration.

ModificationResulting StructureRationale for Modification
N-MethylationN-methyl-N-(2-ethylphenyl)-4-iodobenzamideRemoval of hydrogen bond donor, increased steric bulk, potential for altered metabolic stability.
Thioamide formationN-(2-ethylphenyl)-4-iodobenzothioamideAltered electronic properties and hydrogen bonding capacity of the linker.
Triazole Bioisostere1-(4-iodobenzyl)-4-(2-ethylphenyl)-1H-1,2,3-triazoleImproved metabolic stability while maintaining a similar spatial arrangement of the aromatic rings.

This table presents hypothetical modifications based on common strategies in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to understand the molecule's conformation.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For N-(2-ethylphenyl)-4-iodobenzamide, the spectrum is characterized by distinct regions corresponding to the aliphatic ethyl protons, the aromatic protons of the two phenyl rings, and the amide proton.

The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of a -CH₂-CH₃ moiety. The aromatic region is more complex, showing signals for two different spin systems. The 4-iodobenzamide (B1293542) ring, being para-substituted, displays a symmetrical AA'BB' system that often appears as two distinct doublets. The 2-ethylphenyl ring shows a more complex pattern of four protons due to its ortho-substitution, typically resulting in a combination of doublets, triplets, and multiplets. A broad singlet corresponding to the amide (N-H) proton is also observed, typically in the downfield region of the spectrum.

Interactive Table: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Amide N-H8.0 - 8.5Broad Singlet-1H
Aromatic (4-iodobenzamide)7.85Doublet~8.52H
Aromatic (4-iodobenzamide)7.65Doublet~8.52H
Aromatic (2-ethylphenyl)7.20 - 7.40Multiplet-4H
Methylene (-CH₂-)2.68Quartet~7.62H
Methyl (-CH₃)1.25Triplet~7.63H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic state. This compound is expected to show 15 distinct carbon signals, corresponding to its molecular formula (C₁₅H₁₄INO).

Key signals include the carbonyl carbon (C=O) of the amide group, which is typically found in the 165-170 ppm region. The carbon atom bonded to the iodine (C-I) is observed at an unusually upfield position (around 95-100 ppm) due to the "heavy atom effect." The remaining aromatic carbons appear in the typical range of 120-140 ppm. The two aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)166.5
Aromatic (C-NH)138.0
Aromatic (C-C=O)135.2
Aromatic (CH)137.8
Aromatic (CH)129.2
Aromatic (CH)128.5
Aromatic (CH)126.8
Aromatic (CH)125.5
Aromatic (CH)121.0
Aromatic (C-Et)134.5
Aromatic (C-I)98.0
Methylene (-CH₂-)24.5
Methyl (-CH₃)14.0

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. znaturforsch.comcore.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the ethyl group's -CH₂- and -CH₃ protons. It would also reveal the connectivity between adjacent protons within each of the two aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net This technique allows for the unambiguous assignment of each carbon atom that has a proton attached. For example, the proton signal at ~2.68 ppm would show a cross-peak to the carbon signal at ~24.5 ppm, confirming their assignment as the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons over two to three bonds. researchgate.net Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the amide N-H proton to the carbonyl carbon (C=O).

A correlation from the amide N-H proton to the carbons of the 2-ethylphenyl ring, particularly the C1' carbon.

Correlations from the ethyl methylene protons to the carbons of their attached phenyl ring.

Correlations from the aromatic protons of the 4-iodobenzamide ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for conformational analysis. It could, for instance, show a correlation between the amide N-H proton and the protons of the ethyl group, providing information about the rotational orientation of the N-phenyl bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition with a high degree of confidence. For this compound (C₁₅H₁₄INO), the calculated monoisotopic mass is 351.0120 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would serve as strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, with subsequent analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

The most common fragmentation pathway for amides is cleavage of the amide bond. For this compound, this would be expected to produce two primary fragment ions:

The 4-iodobenzoyl cation at m/z 231.

The 2-ethylaniline (B167055) radical cation or a related fragment at m/z 121.

Further fragmentation of these primary ions can also occur, providing additional structural information. This fragmentation data complements the NMR analysis to provide a comprehensive and unambiguous structural elucidation of the compound.

Table: Predicted Major Fragments in MS/MS of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Formula
351Molecular Ion [M]⁺[C₁₅H₁₄INO]⁺
2314-Iodobenzoyl cation[C₇H₄IO]⁺
1212-Ethylaniline radical cation[C₈H₁₁N]⁺
104Loss of I from the 4-iodobenzoyl fragment[C₇H₄O]⁺
106Loss of methyl from the 2-ethylaniline fragment[C₇H₈N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For this compound, the IR spectrum reveals key absorption bands that confirm its amide structure.

A prominent feature in the IR spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is also readily identified by a strong absorption peak, usually found between 1630 and 1690 cm⁻¹. Furthermore, the C-N stretching and N-H bending vibrations (Amide II and Amide III bands) contribute to the complex fingerprint region of the spectrum, providing further evidence for the amide linkage. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 480-610 cm⁻¹.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
N-HStretching3300-3500
C=O (Amide I)Stretching1630-1690
C-N / N-HStretching / BendingFingerprint Region
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400-1600
C-IStretching480-610

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions, primarily associated with the aromatic rings and the carbonyl group of the amide linkage.

The benzoyl and phenyl rings of the molecule contain delocalized π-electron systems, which give rise to strong absorption bands in the UV region. The iodine substituent on the benzoyl ring can also influence the electronic transitions, potentially causing a bathochromic (red) shift of the absorption maxima due to its electron-donating character through resonance. The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands. The solvent used for analysis can also affect the position and intensity of these absorption bands.

Electronic TransitionChromophoreExpected Absorption Range (nm)
π → πAromatic Rings200-300
n → πCarbonyl Group280-400

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single Crystal Growth Techniques

The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For organic compounds like this compound, several techniques can be employed. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Another approach is vapor diffusion, where a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. As the more volatile solvent diffuses into the primary solution, the solubility of the compound decreases, promoting slow crystallization. Cooling a saturated solution can also induce crystallization. The choice of solvent is critical and is often determined empirically.

Crystal Structure Determination and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms in the molecule.

Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of this compound, hydrogen bonding is expected to play a significant role. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of chains or networks of molecules.

In addition to classical hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice. These include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. Pi-stacking interactions between the aromatic rings of adjacent molecules can also be a significant packing motif. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules. nih.gov Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. icrc.ac.ir For a molecule like N-(2-ethylphenyl)-4-iodobenzamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its ground-state geometry. nih.gov

This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The results of such a calculation would provide a precise picture of the molecule's shape, including the spatial relationship between the 2-ethylphenyl group and the 4-iodobenzamide (B1293542) moiety. These optimized geometric parameters are crucial for all further computational analyses. rsc.org

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative (Theoretical) This table illustrates the kind of data that would be generated from a DFT geometry optimization. The values are not specific to this compound.

ParameterBond/AngleCalculated Value (Å/°)
Bond Length C=O~1.24
C-N (amide)~1.36
C-I~2.10
Bond Angle O=C-N~122.0
C-N-H~121.0
C-C-I~119.8
Dihedral Angle Phenyl Ring 1 - Phenyl Ring 2Variable

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

Table 2: Illustrative Frontier Molecular Orbital Data (Theoretical) This table shows representative data from an FMO analysis. The values are not specific to this compound.

ParameterEnergy (eV)
HOMO Energy -6.2
LUMO Energy -1.8
Energy Gap (ΔE) 4.4

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results to confirm a molecule's structure. nih.gov

IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the amide, the N-H bend, and the aromatic C-H stretches. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts help in assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.govresearchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. This allows for the prediction of the λ_max values and helps in understanding the nature of the electronic transitions (e.g., n→π* or π→π*). semanticscholar.org

A comparative table of theoretical versus experimental spectroscopic data would be a key output of such an investigation.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how theoretical and experimental data would be compared. The values are hypothetical.

Spectroscopic DataFunctional Group / AtomCalculated ValueExperimental Value
IR Frequency (cm⁻¹) C=O Stretch16901685
N-H Stretch33503340
¹H NMR Shift (ppm) N-H Proton8.58.3
¹³C NMR Shift (ppm) C=O Carbon168.0167.5
UV-Vis λ_max (nm) π→π* Transition275278

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. rsc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, this would likely be around the electronegative oxygen and nitrogen atoms of the amide group. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would be expected around the acidic amide hydrogen atom. chemrxiv.org The MEP surface is a valuable tool for predicting intermolecular interactions and the reactive behavior of the molecule. rsc.org

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. researchgate.net

Conformational Analysis and Flexibility of this compound

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are ideal for performing a conformational analysis. The key rotatable bonds would be between the phenyl rings and the amide linker, as well as the bond to the ethyl group.

An MD simulation would track the changes in the dihedral angles of these bonds over time, revealing the preferred conformations of the molecule and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and the range of shapes it can adopt, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvent molecules. researchgate.net

Solvent Effects on Molecular Conformation

The conformation of this compound can be influenced by the surrounding solvent environment. Solvatochromism, the change in a substance's color and spectral properties with solvent polarity, is a key phenomenon in this context. While specific studies on this compound are not extensively documented in the provided results, the principles of solvatochromism in similar heterocyclic compounds suggest that the polarity of the solvent can affect the electronic transitions and, consequently, the conformation of the molecule. scirp.org For instance, polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding, leading to shifts in UV-visible absorption spectra. Computational methods, such as Density Functional Theory (DFT), are often employed to model these solvent effects by simulating the solvent environment and calculating the resulting geometric and electronic structural changes in the molecule. scirp.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions of this compound with biological targets.

Ligand-Target Binding Prediction (e.g., enzymes, receptors, proteins)

Molecular docking simulations are crucial for predicting the binding affinity of this compound with various biological targets, including enzymes and receptors. nih.govresearchgate.net While specific docking studies for this compound were not detailed in the search results, the methodology is widely applied to similar benzamide derivatives. For example, related iodobenzamide compounds have been investigated for their binding to dopamine (B1211576) D2 receptors and monoamine oxidase B, indicating the potential for this class of compounds to interact with specific protein targets. nih.govnih.gov The process involves creating a 3D model of the ligand (this compound) and docking it into the active site of a target protein. The binding affinity is then calculated based on scoring functions that estimate the free energy of binding. ekb.eg

Table 1: Representative Biological Targets for Benzamide Derivatives

Target ProteinOrganismPotential Therapeutic Area
Dopamine D2 ReceptorHumanNeurological Disorders
Monoamine Oxidase B (MAO-B)HumanNeurodegenerative Diseases
Rho-associated kinase-1 (ROCK1)HumanCardiovascular Disease
SARS-CoV-2 Main Protease (Mpro)VirusAntiviral

Analysis of Binding Poses and Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

The analysis of docking results reveals the specific interactions that stabilize the ligand-target complex. These interactions are critical for understanding the mechanism of action and for guiding the design of more potent and selective molecules.

Hydrogen Bonding: The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with amino acid residues in the active site of a target protein are fundamental for binding. nih.govnih.gov For instance, the amide moiety can form hydrogen bonds with the protein backbone or with polar side chains. nih.gov

Hydrophobic Interactions: The ethylphenyl and iodobenzyl moieties of the molecule are lipophilic and can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces.

π-π Stacking: The aromatic rings of this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's active site. rsc.orgnih.govrsc.org These interactions, where the pi orbitals of the aromatic rings overlap, contribute significantly to the binding affinity and specificity. rsc.orgnih.gov The presence of the iodine atom can also lead to halogen bonding, a non-covalent interaction that can further stabilize the complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.comnih.gov

Development of Predictive Models for Molecular Interactions

QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives of this compound. mdpi.com This involves compiling a dataset of related compounds with known activities and calculating a set of molecular descriptors for each. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. nih.gov Such models can then be used to predict the activity of novel compounds based on their calculated descriptors. nih.gov

Identification of Key Molecular Descriptors Influencing Activity/Property

A crucial aspect of QSAR/QSPR modeling is the identification of molecular descriptors that have the most significant impact on the activity or property of interest. mdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For this compound, key descriptors might include the hydrophobicity of the ethylphenyl group, the electronic properties of the iodobenzamide ring, and the hydrogen bonding capacity of the amide linker. Identifying these key descriptors provides valuable insights into the structure-activity relationship and guides the rational design of new compounds with improved properties.

Molecular Interaction and Mechanistic Studies Non Clinical Focus

Ligand-Target Binding Kinetics and Thermodynamics in vitro

The affinity and energetics of the interaction between N-(2-ethylphenyl)-4-iodobenzamide and its putative biological target are fundamental parameters that govern its potential efficacy and duration of action.

Currently, there are no published studies that have determined the association rate (k_on_) and dissociation rate (k_off_) for the binding of this compound to any specific biological target. Such data would be essential to understand how quickly the compound binds to its target and how long it remains bound, which are critical factors in its pharmacological effect.

Without association and dissociation rate data, the equilibrium dissociation constant (K_D_), a measure of binding affinity, for this compound is also unknown. The K_D_ value is a cornerstone of pharmacological characterization, indicating the concentration of the compound required to occupy 50% of the target receptors at equilibrium.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding of a ligand to a target molecule. This allows for the determination of key thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) of binding. At present, no calorimetric studies have been reported for this compound. Such an analysis would provide insight into the forces driving the binding interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Enzymatic Inhibition or Activation Mechanisms in vitro

Should the target of this compound be an enzyme, a different set of in vitro studies would be necessary to characterize its effect on enzyme activity.

There is a lack of published enzyme kinetic studies for this compound. Key parameters such as the Michaelis-Menten constant (K_m_), the maximum reaction velocity (V_max_), and the inhibition constant (K_i_) have not been determined for any enzyme in the presence of this compound. These values are critical for understanding whether the compound acts as an enzyme inhibitor or activator and the potency of this effect.

The mode of binding to a target protein, whether at the primary (orthosteric) site or a secondary (allosteric) site, has significant implications for the compound's pharmacological profile. Orthosteric ligands typically compete with the endogenous substrate, while allosteric modulators can fine-tune the target's activity without direct competition. There is currently no information available to classify the binding mode of this compound as either allosteric or orthosteric.

A thorough investigation for data on the interaction of this compound with proteins and other biological macromolecules has yielded no specific results.

Biophysical Techniques (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis)

Biophysical methods such as Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are crucial for quantifying the binding affinity and kinetics of a ligand to its target protein. SPR technology allows for the real-time, label-free detection of biomolecular interactions by measuring changes in the refractive index near a sensor surface. MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding, to determine binding affinities in solution.

However, no studies employing SPR, MST, or other similar biophysical techniques to characterize the interaction of this compound with any protein target have been published. Therefore, no data on its binding affinity (K_D), association (k_a), or dissociation (k_d) rates are available.

Interactive Data Table: Biophysical Interaction Analysis of this compound (No data available for display)

Technique Target Protein Binding Affinity (K_D) Association Rate (k_a) Dissociation Rate (k_d) Source
SPR Not Specified Data Not Available Data Not Available Data Not Available N/A

Structural Biology Approaches (e.g., Co-crystallization with target proteins)

Structural biology techniques, particularly X-ray crystallography, are instrumental in elucidating the three-dimensional structure of a ligand-protein complex at an atomic level. This provides invaluable insights into the specific binding mode, orientation, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

A search for co-crystal structures of this compound with any target protein did not yield any results. Consequently, there is no experimental structural data to detail its binding orientation or the specific amino acid residues involved in its interaction with a protein partner.

Interactive Data Table: Structural Biology Findings for this compound Complexes (No data available for display)

Target Protein PDB ID Resolution (Å) Key Interacting Residues Binding Site Description Source

Cellular Uptake and Localization Studies (Non-Human Cells)

Understanding how a compound enters cells and where it localizes is fundamental to assessing its biological activity. Such studies are typically conducted in various non-human cell lines.

Membrane Permeability Assays in Model Systems

Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict the passive diffusion of a compound across cellular membranes. These in vitro models provide a measure of a compound's lipophilicity and its ability to traverse the lipid bilayer.

No experimental data from PAMPA or other cell-based membrane permeability assays for this compound has been reported.

Interactive Data Table: Membrane Permeability of this compound (No data available for display)

Assay Type Model System Permeability Coefficient (P_e) Experimental Conditions Source
PAMPA Not Specified Data Not Available Data Not Available N/A

Subcellular Distribution Analysis

Techniques such as fluorescence microscopy, often using tagged versions of the compound, or cell fractionation followed by analytical detection, are employed to determine the specific organelles or cellular compartments where a compound accumulates.

There are no published studies investigating the subcellular distribution of this compound in any non-human cell type. Therefore, its potential localization to the nucleus, mitochondria, cytoplasm, or other organelles is unknown.

Interactive Data Table: Subcellular Localization of this compound (No data available for display)

Cell Line Method Primary Localization Secondary Localization Source

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlating Structural Modifications with Molecular Interaction Potency

The potency and selectivity of benzamide (B126) derivatives are intricately linked to the nature and position of substituents on both the benzoyl and N-aryl rings.

The substitution pattern on the N-aryl ring of benzamide derivatives is a critical determinant of their biological activity. Studies on related N-phenylbenzamide compounds have shown that both the electronic and steric properties of the substituents significantly modulate binding affinity. For instance, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the presence and position of substituents on the phenyl ring were essential for their antiviral activity. mdpi.com

The introduction of an ethyl group at the ortho position of the N-phenyl ring, as seen in N-(2-ethylphenyl)-4-iodobenzamide, is expected to impose specific conformational constraints on the molecule. This steric hindrance can influence the molecule's ability to adopt a planar conformation, which may be crucial for optimal interaction with a target protein. The ethyl group's lipophilicity could also contribute to enhanced binding within a hydrophobic pocket of a target protein. In studies of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino part of the molecule, along with the size of the substituents, strongly influenced their efficacy. researchgate.net

Compound N-aryl Substitution Observed/Expected Effect on Activity
Analog AUnsubstituted phenylBaseline activity
Analog B4-Bromo-phenylIncreased activity in some series mdpi.com
Analog C2-Ethyl-phenylPotential for altered conformation and hydrophobic interactions
Analog D4-Methoxy-phenylElectronic effects influencing binding mdpi.com

This table is illustrative and based on general principles observed in related benzamide series.

The presence of a halogen atom on the benzoyl ring is a common feature in many biologically active molecules. The iodine atom at the para-position of the benzoyl ring in this compound is significant. Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the ligand-receptor complex.

The iodine atom, being large and polarizable, is a potent halogen bond donor. This interaction, involving the positive region on the halogen (σ-hole) and a nucleophilic counterpart on the protein (e.g., a backbone carbonyl oxygen), can be a key contributor to binding affinity and selectivity. Structural analysis of 2-iodobenzamide (B1293540) has revealed the presence of C—I⋯π(ring) halogen bonds, which contribute to the supramolecular assembly in the crystal structure. researchgate.net This indicates the potential for such interactions in a biological context.

The position of the halogen is also crucial. A para-substitution, as in this compound, directs the halogen to a specific vector in space, which needs to align with a suitable halogen bond acceptor on the target protein for a productive interaction.

Halogen Substitution Position Potential Interaction Significance
Iodinepara (4-position)Halogen bonding, hydrophobic interactionsDirectional interaction, potential for high affinity and selectivity
Brominepara (4-position)Halogen bondingStrong halogen bond donor
Chlorinepara (4-position)Halogen bondingModerate halogen bond donor
Fluorinepara (4-position)Can alter electronic properties, weak halogen bondsModulates pKa and metabolic stability

This table illustrates the potential roles of different halogens based on established principles.

While this compound has a short ethyl group, the length and nature of alkyl substituents on the N-aryl ring can significantly impact physicochemical properties and biological activity. Generally, increasing the alkyl chain length enhances lipophilicity, which can affect cell permeability and binding to hydrophobic targets.

However, there is an optimal length for such substituents, beyond which steric hindrance or unfavorable interactions can lead to a decrease in activity. In a series of benzamide derivatives investigated as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity. researchgate.net While not a simple alkyl chain, this highlights the importance of the substituent's spatial arrangement and interaction potential.

Studies on other classes of molecules have shown that increasing alkyl chain length can influence thermal stability and charge-carrier mobility. mdpi.com For this compound, the ethyl group likely provides a balance between increased hydrophobic interactions and maintaining a suitable conformational profile for binding.

Mapping Binding Sites and Pharmacophore Development

Understanding the key pharmacophoric features of this compound is essential for designing more potent and selective analogs.

Based on the structural components of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. The key features would likely include:

A Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor, a common feature in many enzyme inhibitors. researchgate.net

A Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net

An Aromatic Ring (Benzoyl): This ring can engage in π-π stacking or hydrophobic interactions with the target.

A Halogen Bond Donor: The iodine atom at the 4-position of the benzoyl ring is a potential halogen bond donor. researchgate.net

A Hydrophobic Feature/Aromatic Ring (N-phenyl): The ethylphenyl group provides a hydrophobic region that can interact with a corresponding pocket in the target protein. The ortho-ethyl group also introduces a specific steric element that defines the spatial arrangement of this hydrophobic feature.

While specific binding affinity data for this compound is not publicly available, the concepts of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are critical for evaluating the quality of a lead compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). It is a measure of the binding energy per atom. For a series of 2-phenoxybenzamides, LE was a calculated parameter used to assess the quality of the compounds.

Lipophilic Efficiency (LipE): This parameter relates potency to lipophilicity (logP or logD). It helps in optimizing compounds to achieve a balance between potency and favorable physicochemical properties, thereby reducing the risk of off-target toxicity and poor pharmacokinetic profiles.

Rational Design Principles for Optimized Analogs of this compound

The rational design of optimized analogs of this compound, a synthetic compound with potential biological activities, is guided by a deep understanding of its structure-activity relationship (SAR) and structure-property relationship (SPR). While specific biological targets and detailed SAR data for this compound itself are not extensively documented in publicly available literature, principles can be inferred from studies on the broader class of N-arylbenzamides. These compounds have been investigated as inhibitors of various enzymes and receptors, including xanthine (B1682287) oxidase, STAT3, and Leucine-rich repeat kinase 2 (LRRK2). nih.govnih.govnih.gov The design of more potent and selective analogs hinges on systematic modifications of its core structure, comprising the 2-ethylphenyl group, the 4-iodobenzamide (B1293542) moiety, and the connecting amide linkage.

Key structural features that are typically explored in the rational design of N-arylbenzamide analogs include:

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the N-phenyl ring can significantly influence binding affinity and selectivity. In the case of this compound, the ortho-ethyl group is a critical determinant of its conformational preference and interaction with the target protein.

Substituents on the Benzamide Ring: The 4-iodo substituent on the benzamide ring is a key feature. Halogen atoms, particularly iodine, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The position and nature of this substituent are crucial for optimizing this interaction.

The optimization process for analogs of this compound would therefore involve a systematic exploration of these structural elements to enhance desired biological activities while minimizing off-target effects and improving pharmacokinetic properties.

Predictive Modeling for Enhanced Selectivity and Affinity

Predictive modeling plays a pivotal role in the rational design of optimized this compound analogs by enabling the in silico evaluation of virtual compounds before their synthesis. These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-arylbenzamide analogs, QSAR studies would involve generating a dataset of compounds with varying substituents on both the phenyl and benzamide rings and their corresponding biological activities (e.g., IC50 values). By analyzing various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters), a predictive model can be built to forecast the activity of novel, unsynthesized analogs. This allows for the virtual screening of large compound libraries to identify candidates with potentially enhanced potency.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structures of known active N-arylbenzamide analogs, a pharmacophore model can be generated to highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and halogen bond donors. This model can then be used as a 3D query to search virtual databases for novel scaffolds that match the pharmacophoric features, leading to the discovery of structurally diverse compounds with similar biological activities.

Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov These simulations provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. Molecular dynamics simulations can further refine these binding poses and assess the stability of the protein-ligand complex over time. This detailed understanding of the binding interactions at the atomic level is invaluable for designing modifications that can enhance affinity and selectivity. For instance, docking studies could reveal whether a different substituent at the 2-position of the phenyl ring or a different halogen at the 4-position of the benzamide ring would lead to more favorable interactions.

Table 1: Application of Predictive Modeling in Analog Design

Modeling TechniqueApplication to this compound Analog DesignExpected Outcome
QSAR Predict the biological activity of unsynthesized analogs based on their chemical structures.Prioritization of analogs for synthesis with potentially higher potency.
Pharmacophore Modeling Identify the key 3D structural features required for biological activity.Discovery of novel chemical scaffolds with similar activity profiles.
Molecular Docking Predict the binding orientation and interactions of analogs within a target's active site.Rational design of modifications to improve binding affinity and selectivity.
Molecular Dynamics Assess the stability of the protein-ligand complex and conformational changes.Deeper understanding of the binding mechanism and improved prediction of binding free energies.

Fragment-Based Design and De Novo Design Strategies

Fragment-based drug discovery (FBDD) and de novo design represent powerful strategies for the development of novel and optimized analogs of this compound, particularly when a high-resolution structure of the biological target is available.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. These fragment "hits" can then be grown or linked together to generate more potent lead compounds. In the context of this compound, one could envision a fragment-based approach where the 2-ethylphenyl and 4-iodobenzoyl moieties are treated as separate fragments. By identifying other fragments that bind in adjacent pockets of the target protein, novel linkers or modifications can be designed to connect these fragments and create entirely new chemical entities with improved properties. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, are crucial for FBDD as they provide the atomic-level detail of how the fragments bind, guiding their optimization.

De Novo Design: De novo design algorithms utilize computational methods to design novel molecules from scratch that are predicted to bind to a specific target. These algorithms can "grow" a molecule within the binding site of a target protein, atom by atom or fragment by fragment, optimizing its fit and interactions. Starting with a scaffold like the N-phenylbenzamide core, de novo design programs could suggest novel substituents for both the phenyl and benzamide rings of this compound that would maximize interactions with the target. This approach has the potential to explore a much larger chemical space than traditional library screening and can lead to the discovery of highly innovative and potent compounds. Artificial intelligence and machine learning are increasingly being integrated into de novo design pipelines to generate molecules with desired drug-like properties. chemrxiv.org

Table 2: Fragment-Based and De Novo Design Strategies for Analog Development

Design StrategyDescriptionApplication to this compound
Fragment-Based Design Screening of low-molecular-weight fragments followed by hit-to-lead optimization.Identifying novel binding fragments that can be incorporated into or linked with the this compound scaffold to improve affinity and selectivity.
De Novo Design Computational generation of novel molecules tailored to a specific target binding site.Designing entirely new analogs of this compound with optimized interactions and potentially novel intellectual property.

By integrating these rational design principles, researchers can systematically explore the chemical space around this compound to develop optimized analogs with enhanced selectivity, affinity, and drug-like properties for potential therapeutic applications.

Applications of N 2 Ethylphenyl 4 Iodobenzamide As a Research Tool

Development as a Chemical Probe for Target Validation

Chemical probes are essential small molecules used to study and validate the function of biological targets like proteins. The structure of N-(2-ethylphenyl)-4-iodobenzamide is amenable to modifications that would enable its use as a chemical probe.

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding interactions between a ligand and its biological target. researchgate.net This method involves a "photoaffinity probe," which typically consists of three key parts: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection. mdpi.com The photoreactive group, such as a diazirine or benzophenone, is inert until irradiated with UV light, at which point it forms a highly reactive species that covalently cross-links the probe to its binding partner. mdpi.comnih.gov

While this compound has not been specifically documented as a photoaffinity probe, its structure is a suitable starting point for designing one. The benzamide (B126) core could act as the pharmacophore for a yet-to-be-identified target. Synthetic chemistry could be employed to append a photoreactive group and a reporter tag (like an alkyne or azide (B81097) for click chemistry) to create a functional probe. Such a tool would be invaluable for identifying the specific protein(s) with which this class of compounds interacts.

Target deconvolution is the critical process of identifying the specific molecular target(s) of a compound that produces a desirable effect in a phenotype-based screen. nih.gov This is a major challenge in drug discovery, and several chemical proteomics strategies are employed, including affinity purification and photoaffinity labeling. nih.govnih.gov

In a hypothetical scenario where this compound is identified as a "hit" in a phenotypic screen, the next step would be to determine its mechanism of action through target deconvolution. A derivative of the compound could be immobilized on a solid support (like beads) to perform affinity purification experiments, pulling its binding partners out of a cell lysate for identification via mass spectrometry. Alternatively, a photoaffinity labeling version, as described above, could be used to covalently tag its target(s) directly within a complex biological system, providing strong evidence of a direct interaction. nih.gov Although no such studies have been published for this compound itself, these are standard and vital applications for which its chemical structure is well-suited.

Integration into Assay Development for Molecular Screening

Assay development is fundamental to screening large numbers of compounds to identify those with a desired biological activity.

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of vast libraries of chemical compounds against a specific biological target or pathway. nih.gov These libraries can contain hundreds of thousands to millions of diverse small molecules. A compound such as this compound may exist within such a library, or be synthesized as part of a focused library based on the benzamide scaffold.

While there are no specific published HTS campaigns highlighting this compound as a hit, its inclusion in screening libraries is plausible. If an HTS assay identified it as active, it would trigger further investigation, including hit-to-lead optimization and the target deconvolution studies mentioned previously.

To facilitate detailed biochemical and imaging studies, lead compounds are often converted into fluorescent or radiolabeled analogs. The iodine atom on this compound makes it an ideal candidate for radioiodination with isotopes like Iodine-123, Iodine-125, or Iodine-131. nih.gov

This strategy has been extensively applied to its structural analogs. For instance, research on N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) led to the development of various radioiodinated (¹²⁵I) analogs for imaging and targeted radionuclide therapy of melanoma. nih.gov These probes showed specific and high-affinity binding to melanoma tumors in animal models. nih.gov Similarly, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide was synthesized and characterized as a selective probe for exploring monoamine oxidase B (MAO-B) in the brain via SPECT imaging. nih.gov This analog demonstrated high and selective uptake in the pineal gland of rats. nih.gov

These studies underscore the potential of the 4-iodobenzamide (B1293542) scaffold. By applying similar radiolabeling techniques to this compound, novel probes for other biological targets could be developed.

Radiolabeled AnalogTarget/ApplicationRadiochemical YieldRadiochemical PurityKey FindingReference
[¹²⁵I]N-(2-aminoethyl)-4-iodobenzamideMonoamine Oxidase B (MAO-B)Not specified>95%Showed good selectivity for MAO-B and high uptake in the pineal gland. nih.gov
[¹²⁵I]BZA Analog (5e)Melanoma Imaging73%>95%Demonstrated specific binding to melanoma tissue. nih.gov
[¹²⁵I]BZA Analog (5h)Melanoma Imaging/Therapy92%>95%High, specific, and long-lasting uptake in tumors (7-fold higher than BZA). nih.govnih.gov
[¹²⁵I]BZA Analog (5k)Melanoma Imaging/Therapy68%>95%High, specific, and long-lasting uptake in tumors (16-fold higher than BZA). nih.govnih.gov

Contributions to Fundamental Chemical Biology Research

While this compound is not a widely studied molecule itself, the body of research on the broader N-phenylbenzamide and iodobenzamide classes highlights their contribution to fundamental chemical biology. nih.gov These scaffolds provide a robust chemical framework for designing targeted probes to explore biological systems.

The research into analogs for melanoma and MAO-B demonstrates how this class of compounds can be leveraged to create tools for in-vivo imaging and target validation. nih.govnih.gov They serve as excellent examples of how medicinal chemistry can transform a simple organic molecule into a sophisticated probe to visualize and potentially treat diseases. The design and synthesis of novel N-phenylbenzamide derivatives as potential anticancer agents further illustrates the importance of this scaffold in drug discovery and in probing complex biological processes like apoptosis and enzyme inhibition. nih.gov Therefore, the primary contribution of compounds like this compound to chemical biology is their potential as a foundational structure for the rational design of new research tools.

No Research Found on the

Despite a comprehensive search of scientific literature and databases, no published research or data could be found regarding the use of the chemical compound this compound as a research tool. Therefore, an article detailing its applications in elucidating molecular mechanisms of biological processes or modulating protein function in vitro cannot be generated at this time.

Extensive searches were conducted to locate studies that would provide the necessary information to construct an article based on the requested outline. These inquiries aimed to uncover research pertaining to the biological activity, protein binding assays, and in vitro studies involving this compound. The persistent lack of any relevant findings indicates that this specific compound may not have been the subject of published scientific investigation for these purposes.

It is possible that this compound is a novel compound, a chemical intermediate, or a substance that has not yet been explored for its biological effects. Scientific research is a continuous process, and the absence of information now does not preclude future studies.

Without any scientific data on its use in molecular and cellular biology research, it would be impossible to provide a factually accurate and informative article as requested. Any attempt to do so would involve speculation and the fabrication of data, which would be misleading and scientifically unsound.

Further research and publication in peer-reviewed scientific journals would be required before an article on the applications of this compound as a research tool could be written. At present, the scientific community has not made such information publicly available.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of aromatic amides is a cornerstone of organic chemistry, yet there is always a drive towards more efficient, sustainable, and versatile methods. numberanalytics.comnumberanalytics.com The classical synthesis of N-(2-ethylphenyl)-4-iodobenzamide would likely involve the reaction of 4-iodobenzoyl chloride with 2-ethylaniline (B167055). Future research could explore several advanced alternatives to improve this process.

Green and Catalytic Approaches : Research could focus on developing greener synthetic routes that avoid harsh chemicals and minimize waste. numberanalytics.com This includes the use of novel catalytic systems that offer improved efficiency and selectivity. numberanalytics.comnumberanalytics.com Enzymatic synthesis, using enzymes like lipases, could provide a highly selective and environmentally friendly method, operating under mild conditions. numberanalytics.comnih.gov Microwave-assisted synthesis is another avenue that could significantly accelerate the reaction rate and improve yields. numberanalytics.comnumberanalytics.com

Flow Chemistry : The use of continuous flow reactors presents an opportunity for safer and more scalable synthesis. numberanalytics.com This technology could allow for precise control over reaction parameters, leading to higher purity and yield compared to traditional batch processing.

Late-Stage Functionalization : Instead of starting with iodinated precursors, methods could be developed for the late-stage iodination of a parent N-(2-ethylphenyl)benzamide molecule. Modern radioiodination techniques, such as copper-catalyzed reactions of boronic ester precursors, could be adapted for this purpose, offering high efficiency under mild conditions. acs.org This would be particularly valuable for creating radiolabeled versions of the compound.

A comparative overview of potential synthetic methods is presented below.

MethodPotential AdvantagesKey Research Focus
Catalytic Amidation Reduced waste, higher efficiency, milder conditions. numberanalytics.comDeveloping novel metal-based or organocatalysts.
Enzymatic Synthesis High selectivity, environmentally friendly, mild conditions. numberanalytics.comnih.govScreening for suitable enzymes (e.g., lipases) and optimizing reaction media.
Flow Chemistry Enhanced safety, scalability, and process control. numberanalytics.comDesigning and optimizing a continuous reactor setup.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. numberanalytics.comnumberanalytics.comDetermining optimal solvent and power parameters.

Advanced Spectroscopic Techniques for Dynamic Studies

Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed to study these dynamic processes. nanalysis.comut.ee

Dynamic NMR (DNMR) : By recording NMR spectra at various temperatures, researchers could observe the coalescence of signals corresponding to different conformers. mdpi.comut.ee This would allow for the calculation of the energy barriers to rotation around the amide bond. ut.ee For example, the signals for the protons on the ethyl group might appear distinct for different rotamers at low temperatures and merge into averaged signals at higher temperatures. nanalysis.com

2D-NMR Techniques : Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) at low temperatures could confirm the spatial proximity of specific protons in different conformers, helping to definitively assign their structures. mdpi.com Techniques like HSQC and HMBC would further confirm the assignments of all carbon and proton signals for each stable isomer. scielo.br

A hypothetical dataset from a DNMR study could look as follows:

Temperature (K)Ethyl-CH₂ Signal (ppm)Amide N-H Signal (ppm)Observation
2232.55 (quartet), 2.65 (quartet)8.50 (singlet), 8.58 (singlet)Two distinct conformers observed.
2982.60 (broad quartet)8.54 (broad singlet)Signals beginning to broaden and coalesce.
3732.61 (sharp quartet)8.55 (sharp singlet)Rapid interconversion; signals averaged.

Integration of Machine Learning in Computational Design

Machine learning (ML) is revolutionizing molecular design by enabling the rapid, in silico creation and evaluation of novel compounds. scholar9.commdpi.com For a molecule like this compound, which could serve as a scaffold for drug discovery or materials science, ML offers powerful tools for targeted optimization. nih.govarxiv.org

Generative Models : Deep learning architectures such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) could be trained on databases of known bioactive molecules or materials. arxiv.orgacs.org These models could then generate novel derivatives of the this compound scaffold, exploring a vast chemical space to find structures with desired properties. scholar9.com

Property Prediction : ML models can be trained to predict key physicochemical properties (e.g., solubility, toxicity, binding affinity) from a molecular structure. escholarship.orggithub.io This allows for the rapid filtering of generated molecules, prioritizing those with the most promising profiles for synthesis and experimental testing. scholar9.com This approach streamlines the design-make-test-analyze cycle.

Inverse Design : An advanced application involves inverse design, where a desired set of properties is specified, and the ML model generates a molecule predicted to possess them. mdpi.com This could be used to design a derivative of this compound with, for example, optimal inhibitory activity against a specific enzyme and low predicted toxicity. mdpi.comresearchgate.net

A hypothetical workflow for ML-assisted design is outlined below.

StepActionMachine Learning ToolDesired Outcome
1. Seed Start with this compound structure.N/AInitial scaffold.
2. Generate Create 10,000 new derivatives.Generative Model (RNN/GAN)A library of novel virtual compounds.
3. Predict Calculate target activity, solubility, and toxicity for all derivatives.Predictive QSAR ModelsA ranked list of compounds with desired properties.
4. Select Choose the top 10 candidates for synthesis.Human Expertise + Model ScoresPrioritized list for experimental validation.

Expanding the Scope of Molecular Interaction Studies

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for exploring its potential applications. mdpi.com A combination of computational and experimental methods could provide deep insights.

Computational Modeling : Molecular docking simulations could predict the preferred binding pose of the compound within the active site of a target protein. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to study the molecule's electronic structure, reactivity parameters, and the strength of intermolecular interactions like hydrogen bonds and halogen bonds. tandfonline.comresearchgate.net The iodine atom, in particular, can participate in halogen bonding, a strong, directional interaction that is increasingly recognized as important in ligand binding.

Experimental Validation : Advanced NMR techniques can be used to study protein-ligand interactions. nih.gov Ligand-observe methods like Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with a protein receptor. Protein-observe methods like ¹H-¹⁵N HSQC titrations can map the binding site on the protein. These experimental approaches provide crucial validation for computational models. nih.gov

Potential for Material Science or Analytical Chemistry Applications (Hypothetical, as a general chemical entity)

The unique combination of an iodo-aryl group and a benzamide (B126) structure suggests several hypothetical applications in material science and analytical chemistry.

Precursor for Radiotracers : The presence of a stable iodine atom makes this compound an ideal precursor for the synthesis of radioiodinated analogues (e.g., using ¹²³I, ¹²⁵I, or ¹³¹I). acs.orgacs.org Such radiolabeled compounds are invaluable tools in medical imaging (SPECT, PET) and radiotherapy. nih.gov Future work could involve developing efficient radio-iodination methods and evaluating the resulting tracers for imaging specific biological targets. acs.org

Functional Materials : Iodine-containing compounds can exhibit unique optical and electronic properties. samaterials.com Research could explore the incorporation of the this compound moiety into polymers or metal-organic frameworks (MOFs). The heavy iodine atom could influence properties like refractive index or phosphorescence, while the amide group provides hydrogen-bonding capabilities for self-assembly. These materials could find applications in optics or as sensors.

Analytical Reagents : The iodine atom can serve as a reactive handle for surface immobilization or as a catalyst in certain organic reactions. samaterials.comyoutube.com The compound could be investigated as a building block for creating new analytical probes or as a component in novel stationary phases for chromatography.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-ethylphenyl)-4-iodobenzamide, and how can structural purity be validated?

  • Methodology : Synthesis typically involves coupling 4-iodobenzoic acid derivatives with 2-ethylaniline via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC or DCC). Post-synthesis, purity is confirmed through:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
  • Nuclear Magnetic Resonance (NMR) (1H, 13C) to verify substituent positions and aromaticity .
  • X-ray crystallography (e.g., CCDC 2112456) for unambiguous structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy resolves proton environments and carbon frameworks.
  • Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction provides 3D structural validation .

Q. What are the primary applications of this compound in oncology research?

  • Applications :

  • Melanoma imaging : Radiolabeled analogs (e.g., ¹²³I or ¹⁸F) are used in scintigraphy to detect metastases due to selective uptake in melanotic cells .
  • Targeted radionuclide therapy : Delivers localized radiation to tumors via β-emitting isotopes (e.g., ¹³¹I) .

Advanced Research Questions

Q. How can the biodistribution profile of this compound derivatives be optimized for therapeutic use?

  • Methodology :

  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to reduce nonspecific binding.
  • Radiolabeling : Optimize specific activity using ¹²³I or ¹⁸F isotopes and assess uptake in murine melanoma models .
  • Pharmacokinetic modeling : Use compartmental analysis to correlate dose with tumor retention .

Q. How can contradictions in uptake efficiency across melanoma models be resolved?

  • Methodology :

  • Competitive binding assays : Compare uptake in melanotic (high melanin) vs. amelanotic cells using [³H]-haloperidol displacement .
  • Pigmentation correlation : Quantify melanin content via spectrophotometry and correlate with radiotracer accumulation .
  • Example data :
Melanoma TypeUptake (SUV)Melanin Content (μg/mg)
Melanotic8.2 ± 1.112.3 ± 2.4
Amelanotic2.5 ± 0.70.9 ± 0.3

Q. What computational strategies validate this compound’s interaction with Sigma-1 receptors (S1R)?

  • Methodology :

  • Molecular docking : Use S1R crystal structures (PDB: 5HK2) to predict binding poses and affinity .
  • Molecular dynamics (MD) simulations : Assess ligand-receptor stability over 100 ns trajectories.
  • In vitro validation : Perform competitive displacement assays with [³H]-haloperidol to confirm binding .

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetics?

  • Methodology :

  • Substituent variation : Systematically alter the ethylphenyl or iodobenzamide moieties.
  • Key parameters : Measure logP (lipophilicity), plasma protein binding, and tumor-to-background ratios.
  • Example SAR data :
DerivativelogPTumor Uptake (ID/g)Plasma Half-life (h)
Parent3.15.8 ± 0.92.5
-SO₃H1.93.2 ± 0.64.8
-OH2.46.1 ± 1.23.2

Data Contradiction Analysis

Q. How to address discrepancies in reported efficacy of benzamide derivatives across preclinical studies?

  • Methodology :

  • Standardized models : Use syngeneic or xenograft models with matched genetic backgrounds.
  • Dosimetry adjustments : Normalize radiation doses based on tumor size and isotope decay rates .
  • Meta-analysis : Pool data from studies like Chezal et al. (2008) and Larisch et al. (1998) to identify confounding variables (e.g., melanin content) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.